molecular formula C10H12O B012423 2-Ethyl-6-methylbenzaldehyde CAS No. 106976-44-7

2-Ethyl-6-methylbenzaldehyde

Cat. No. B012423
Key on ui cas rn: 106976-44-7
M. Wt: 148.2 g/mol
InChI Key: QUEDYNFRLQIQHB-UHFFFAOYSA-N
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Patent
US08158668B2

Procedure details

This compound was prepared using methodology described in Synthesis 1999, 2138-2144. To a solution of 3.20 g (15.3 mmol) butyl-[1-(2-chloro-6-methyl-phenyl)-meth-(E)-ylidene]-amine in 30 ml tetrahydrofuran at 0° C. was added 0.19 g (1.53 mmol) manganese(II) chloride. 15.3 ml (30.5 mmol) of a 2 M solution of ethylmagnesium chloride in diethyl ether was then added dropwise while the temperature of the reaction mixture was maintained at 5-10° C. After the addition was complete, the reaction mixture was stirred for a further 90 minutes, during which time the temperature rose to 50° C. (exotherm). The reaction mixture was then quenched by dropwise addition of water before being diluted with ethyl acetate. The mixture was then washed sequentially with water and with saturated brine. The phases were separated and the organic phase was dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient) to afford 1.88 g (83%) of the title compound as a yellow oil. 1H-NMR (CDCl3): 1.26 (3H, t, CH3), 2.60 (3H, s, CH3), 2.98 (2H, q, CH2), 7.09 (1H, d, ArH), 7.12 (1H, d, ArH), 7.35 (1H, dd, ArH), 10.6 (1H, s, CHO).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
manganese(II) chloride
Quantity
0.19 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C(/N=[CH:6]/[C:7]1[C:12]([CH3:13])=[CH:11][CH:10]=[CH:9][C:8]=1Cl)CCC.[CH2:15]([Mg]Cl)[CH3:16].[O:19]1CCCC1>C(OCC)C.[Cl-].[Mn+2].[Cl-]>[CH2:15]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]([CH3:13])[C:7]=1[CH:6]=[O:19])[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
C(CCC)/N=C/C1=C(C=CC=C1C)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
manganese(II) chloride
Quantity
0.19 g
Type
catalyst
Smiles
[Cl-].[Mn+2].[Cl-]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for a further 90 minutes, during which time the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
described in Synthesis 1999, 2138-2144
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
rose to 50° C.
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by dropwise addition of water
ADDITION
Type
ADDITION
Details
before being diluted with ethyl acetate
WASH
Type
WASH
Details
The mixture was then washed sequentially with water and with saturated brine
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, ethyl acetate/heptane gradient)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)C1=C(C=O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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